1,1,3,3,4,4,4-Heptafluorobutan-2-one

Description

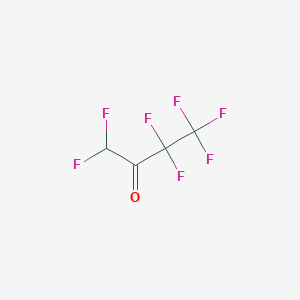

1,1,3,3,4,4,4-Heptafluorobutan-2-one (CAS: Not explicitly provided in evidence) is a fluorinated ketone with the molecular formula C₄HF₇O. Its structure features a ketone group at the C2 position and seven fluorine atoms distributed across the C1, C3, and C4 carbons. This compound is notable for its high electronegativity and stability due to fluorine substitution, making it valuable in organic synthesis. For example, its diethyl acetal derivative (I-(2-aminophenyl)-2,2,3,3,4,4,4-heptafluorobutan-1-one diethyl acetal) is used in acid-catalyzed Friedlander reactions to synthesize fluorinated quinolines .

Properties

CAS No. |

370862-34-3 |

|---|---|

Molecular Formula |

C4HF7O |

Molecular Weight |

198.04 g/mol |

IUPAC Name |

1,1,3,3,4,4,4-heptafluorobutan-2-one |

InChI |

InChI=1S/C4HF7O/c5-2(6)1(12)3(7,8)4(9,10)11/h2H |

InChI Key |

HXGGILLNHZCSPH-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)C(C(F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3,3,4,4,4-Heptafluorobutan-2-one can be synthesized through several methods. One common approach involves the reaction of heptafluorobutyryl fluoride with a suitable nucleophile under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes utilize fluorine gas or other fluorinating agents to introduce fluorine atoms into the organic substrate. The reaction conditions are carefully monitored to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3,4,4,4-Heptafluorobutan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,1,3,3,4,4,4-Heptafluorobutan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.

Biology: The compound is utilized in biochemical studies to investigate the effects of fluorinated molecules on biological systems.

Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.

Industry: It is employed in the production of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism by which 1,1,3,3,4,4,4-Heptafluorobutan-2-one exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. These interactions can influence biological pathways, making it a valuable tool in research.

Comparison with Similar Compounds

Structural Comparisons

Physical Properties

Notes:

- Fluorine atoms increase density; heptafluorobutan-1-ol’s density (1.5 g/cm³) is significantly higher than non-fluorinated alcohols (e.g., 1-butanol: 0.81 g/cm³) .

Chemical Reactivity

- Heptafluorobutan-2-one: Reacts as an electrophile in Friedlander quinoline synthesis when in acetal form. Fluorine atoms stabilize intermediates via electron-withdrawing effects .

- Heptafluorobutan-1-ol: Functions as a strong hydrogen-bond donor, useful in catalysis and as a solvent modifier. Reacts with bases to form fluorinated alkoxides .

- Heptafluorobutylamine: Participates in nucleophilic substitutions; fluorine atoms reduce basicity compared to non-fluorinated amines .

Biological Activity

1,1,3,3,4,4,4-Heptafluorobutan-2-one (HFB) is a fluorinated organic compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores the biological activity of HFB, including its effects on various biological systems and potential applications in medicinal chemistry.

HFB is characterized by its fluorinated structure which imparts distinct physicochemical properties:

- Molecular Formula : C4H2F7O

- Molecular Weight : 202.05 g/mol

- Boiling Point : Approximately 96-97 °C

- Density : 1.6 g/mL at 25 °C

These properties contribute to its solubility and reactivity in biological systems.

Biological Activity Overview

Research indicates that HFB exhibits several biological activities, primarily related to its interaction with cellular mechanisms and potential toxicological effects.

Cytotoxicity and Toxicological Studies

Studies have shown that HFB can induce cytotoxic effects in various cell lines. For instance:

- Neurotoxicity : In a study involving rats, HFB produced signs of neurotoxicity after a six-hour exposure at lethal concentrations. This was evidenced by increased mean liver weights and other biochemical markers of toxicity .

- Cell Viability : In vitro assays demonstrated that HFB affects cell viability in human cell lines, suggesting potential applications in cancer research or as a cytotoxic agent .

The mechanisms through which HFB exerts its biological effects are still under investigation. However, some hypotheses include:

- Interaction with Lipid Membranes : The fluorinated nature of HFB may alter membrane fluidity and permeability, affecting cellular uptake and signaling pathways.

- Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that HFB may induce oxidative stress in cells, leading to apoptosis or necrosis .

Case Studies

Several case studies have investigated the biological implications of HFB:

- Case Study on Neurotoxicity : In a controlled study involving rat models, exposure to HFB resulted in significant alterations in liver enzyme levels and histopathological changes in liver tissues. These findings point to the compound's potential hepatotoxicity .

- Cell Line Studies : Research conducted on various cancer cell lines revealed that HFB could inhibit cell proliferation at specific concentrations. This suggests a possible role for HFB in cancer therapeutics, although further studies are needed to elucidate its efficacy and safety profile .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.